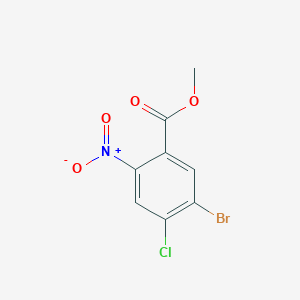

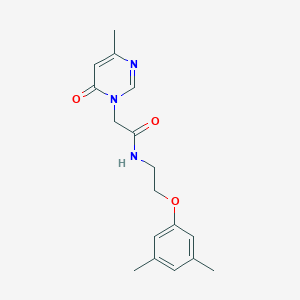

![molecular formula C15H9F3N2O2 B2919180 1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid CAS No. 2059993-43-8](/img/structure/B2919180.png)

1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid” is a compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5,6 heterocycle recognized for its wide range of applications in medicinal chemistry . This compound has been studied for its antidepressant effects and found to reduce manifestations of stress in an animal model as well as fluoxetine .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A simple and efficient protocol enables the synthesis of 3-arylimidazo[1,2-a]pyridines by a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene in yields up to 86% .Molecular Structure Analysis

The molecular formula of “1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid” is C15H11F3N2 . Imidazopyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. For instance, 2-(naphthalen-1-yl) and 2-(naphthalen-2-yl) imidazo[1,2-a]pyridines underwent hydroxydifluoromethylation to give the desired products .Aplicaciones Científicas De Investigación

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives are known for their potential in optoelectronic devices due to their luminescent properties. These compounds can be used in the development of components such as light-emitting diodes (LEDs), photovoltaic cells, and other devices that require materials with specific electronic and optical characteristics .

Sensors

The luminescent nature of these derivatives also makes them suitable for sensor applications. They can be incorporated into sensor systems for detecting various environmental or biological analytes, providing a responsive signal upon interaction with the target substance .

Anti-Cancer Drugs

In the pharmaceutical field, imidazo[1,5-a]pyridine derivatives have been explored for their anti-cancer properties. Research indicates that these compounds can be developed into drugs that target specific pathways in cancer cells, potentially leading to new treatments .

Confocal Microscopy and Imaging

These derivatives serve as emitters for confocal microscopy and imaging. Their ability to fluoresce under specific conditions allows them to be used as markers or tracers in biological imaging, aiding in the visualization of cellular structures and processes .

Trifluoromethylation Reactions

The compound’s trifluoromethyl group is significant in chemical synthesis. It has been used in trifluoromethylation reactions, which are valuable for introducing fluorine atoms into other molecules, enhancing their chemical stability and altering their biological activity .

Anti-Tubercular Activity

Some imidazo[1,5-a]pyridine derivatives have shown potent anti-tubercular activity against Mycobacterium tuberculosis. This suggests potential applications in developing new anti-tubercular agents with improved efficacy and reduced resistance issues .

Mecanismo De Acción

Target of Action

It’s worth noting that imidazole-containing compounds, which this compound is a part of, have been known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole rings, which are present in this compound, are known to be amphoteric in nature, showing both acidic and basic properties . This allows them to interact with various biological targets through electrophilic and nucleophilic attacks .

Biochemical Pathways

Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the broad range of biological activities exhibited by imidazole-containing compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .

Action Environment

The amphoteric nature of imidazole rings, which are present in this compound, suggests that changes in ph could potentially affect its activity .

Direcciones Futuras

Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating their potential in the development of new TB drugs . Further exploration of the structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides could lead to the development of compounds with improved activity .

Propiedades

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N2O2/c16-15(17,18)10-6-2-1-5-9(10)12-11-7-3-4-8-20(11)13(19-12)14(21)22/h1-8H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRRYCWLTIPIGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=CC=CN3C(=N2)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Trifluoromethyl)phenyl]imidazo[1,5-a]pyridine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2919099.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2919101.png)

![N-(2-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2919103.png)

![tert-Butyl 7-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2919104.png)

![3-(2-hydroxy-3,5-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B2919105.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2919113.png)

![3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2919115.png)

![2-Cyclopentyl-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2919118.png)